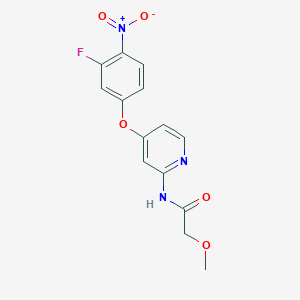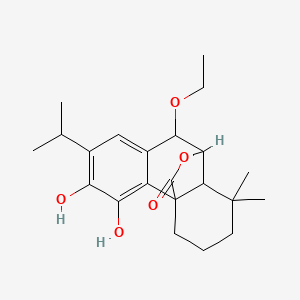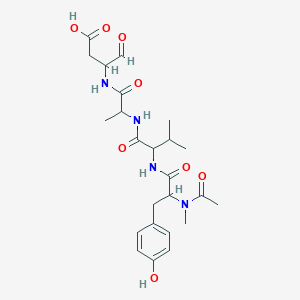
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, a nitrophenoxy group, and a methoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Nitration: Introduction of a nitro group to a fluorophenol derivative.
Etherification: Formation of the phenoxy linkage by reacting the nitrofluorophenol with a pyridine derivative.
Amidation: Coupling of the resulting intermediate with methoxyacetic acid or its derivatives under appropriate conditions to form the final amide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of methoxyacetic acid and the corresponding amine.
科学的研究の応用
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Chemical Biology: As a probe to study biological processes involving its molecular targets.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-chloroacetamide: Similar structure with a chloroacetamide moiety instead of methoxyacetamide.
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-ethoxyacetamide: Similar structure with an ethoxyacetamide moiety.
Uniqueness
N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C14H12FN3O5 |
|---|---|
分子量 |
321.26 g/mol |
IUPAC名 |
N-[4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C14H12FN3O5/c1-22-8-14(19)17-13-7-10(4-5-16-13)23-9-2-3-12(18(20)21)11(15)6-9/h2-7H,8H2,1H3,(H,16,17,19) |
InChIキー |
IYZVTNJFPJFISC-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)NC1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)
![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)


![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)




![4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12105035.png)




